1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione

Descripción

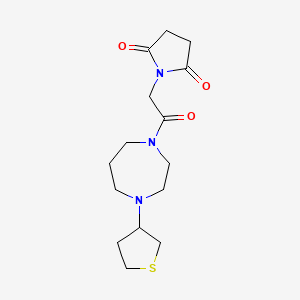

1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core (succinimide analog) linked via an ethyl bridge to a 1,4-diazepane ring substituted with a tetrahydrothiophene moiety. This structure combines multiple pharmacophoric elements:

- Pyrrolidine-2,5-dione: Known for its role in modulating solubility and binding affinity in bioactive molecules .

- 1,4-Diazepane: A seven-membered ring offering conformational flexibility, often exploited in drug design for improved target engagement.

- Tetrahydrothiophene: A sulfur-containing saturated heterocycle that may enhance electronic interactions or metabolic stability.

Propiedades

IUPAC Name |

1-[2-oxo-2-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c19-13-2-3-14(20)18(13)10-15(21)17-6-1-5-16(7-8-17)12-4-9-22-11-12/h12H,1-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOVJDNYUXMHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)CN2C(=O)CCC2=O)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acids or their derivatives.

Introduction of the Diazepane Ring: This step might involve the reaction of the pyrrolidine-2,5-dione with a suitable diazepane precursor under conditions that promote ring formation.

Attachment of the Tetrahydrothiophene Moiety: This could be done via nucleophilic substitution or addition reactions, depending on the functional groups present on the intermediate compounds.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized at the sulfur atom of the tetrahydrothiophene moiety.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

The compound 1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies.

Structural Characteristics

The structural formula of the compound can be described as follows:

- Molecular Formula : C₁₃H₁₈N₂O₃S

- Molecular Weight : 286.36 g/mol

- IUPAC Name : this compound

This compound features a pyrrolidine core with a diketone functionality and a substituted diazepane ring, which contributes to its biological activity.

Medicinal Chemistry

The compound exhibits significant potential as a lead structure for the development of new therapeutic agents. Its unique structural features allow for interactions with various biological targets.

Anticancer Activity

Research has indicated that similar compounds can inhibit cancer cell proliferation. For instance, derivatives that share structural motifs with this compound have demonstrated efficacy against several cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Compounds with similar frameworks have been evaluated for their antimicrobial activity. Studies show that they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections .

Neuropharmacology

The presence of the tetrahydrothiophene moiety may enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.

Potential as Antidepressants

Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in depression treatment .

Structure-Activity Relationship (SAR) Studies

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the diazepane ring or the diketone moiety can lead to variations in potency and selectivity towards biological targets.

Case Study 1: Anticancer Activity

A study involving a derivative of the compound showed a significant reduction in tumor size in xenograft models. The mechanism was attributed to apoptosis via mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another investigation demonstrated that a structurally related compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antimicrobial agent .

Mecanismo De Acción

The mechanism of action of 1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione would depend on its specific interactions with biological targets. This could involve:

Molecular Targets: Binding to specific proteins or enzymes.

Pathways Involved: Modulation of signaling pathways or metabolic processes.

Comparación Con Compuestos Similares

Pyrrolidine-2,5-dione Derivatives

Compound A: 1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione (from )

- Structural Differences: Replaces the ethyl-1,4-diazepane-tetrahydrothiophene group with a long sulfanylundecanoyl chain.

- Functional Impact :

Compound B: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (from )

- Structural Differences : Features a fused imidazo-pyridine core instead of pyrrolidine-2,5-dione.

Diazepane and Tetrahydrothiophene-Containing Compounds

Compound C: 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile (from )

- Structural Differences: Contains a pyrimidinone-thioether moiety and a nucleotide-like scaffold.

Key Comparison Metrics

Research Findings and Implications

- Solubility : The target compound’s diazepane and tetrahydrothiophene groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., Compound B) but reduce it relative to long-chain derivatives like Compound A.

- Stability : The tetrahydrothiophene’s saturated structure likely improves oxidative stability compared to thiophene or thiol-containing analogs .

Actividad Biológica

The compound 1-(2-Oxo-2-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)ethyl)pyrrolidine-2,5-dione is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The structure of the compound can be described as follows:

- Core Structure : Pyrrolidine-2,5-dione

- Substituents : A tetrahydrothiophen moiety and a 1,4-diazepan group.

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. The synthetic routes often utilize standard coupling reactions, protecting group strategies, and purification techniques such as HPLC.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

Enzyme Inhibition

The compound has been reported to interact with various enzymes. For example, similar pyrrolidine derivatives have been investigated for their inhibitory effects on histone methyltransferases, which play a crucial role in epigenetic regulation. Such interactions could suggest potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Binding Affinity : The presence of the tetrahydrothiophen and diazepan moieties may enhance binding affinity to target proteins or enzymes.

- Modulation of Protein Interactions : The compound may interfere with protein-protein interactions crucial for viral replication or enzyme activity.

Case Studies

Several studies have explored the biological activity of related compounds:

- HIV Inhibition : A study investigating 4-phenyl-1H-1,2,3-triazole derivatives demonstrated effective inhibition of HIV replication through direct interaction with viral proteins . While not directly tested on our compound of interest, the structural similarities suggest potential antiviral activity.

- Histone Methyltransferase Inhibition : Research on compounds with similar structural features has shown promising results in inhibiting histone methyltransferases like EZH2, indicating potential for epigenetic modulation in cancer treatment .

Efficacy Data

A summary table of biological activities related to similar compounds is provided below:

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Basic Research Question

The synthesis involves constructing a pyrrolidine-2,5-dione core fused with a tetrahydrothiophene-substituted diazepane moiety. Key steps include cyclization of precursors (e.g., amine and carbonyl intermediates) and coupling reactions to introduce the thiophene group. Challenges include side reactions during cyclization and low selectivity in coupling steps.

Methodological Answer :

- Cyclization Control : Use high-dilution conditions to minimize intermolecular side reactions during pyrrolidine ring formation .

- Coupling Optimization : Employ coupling agents like EDCI/HOBt under inert atmospheres to enhance selectivity for amide bond formation between the diazepane and pyrrolidine-dione units .

- Purification : Utilize gradient elution in flash chromatography (e.g., silica gel with hexane/ethyl acetate) to separate stereoisomers or byproducts. Confirm purity via HPLC (>95%) .

What advanced spectroscopic and computational methods are critical for resolving structural ambiguities in this compound?

Advanced Research Question

Structural elucidation is complicated by stereochemical diversity and conformational flexibility.

Methodological Answer :

- NMR Analysis : Assign stereochemistry using 2D NMR (COSY, HSQC, and NOESY) to detect through-space correlations between the tetrahydrothiophene and diazepane protons .

- X-ray Crystallography : If single crystals are obtainable, resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

- DFT Calculations : Predict stable conformers using Gaussian09 with B3LYP/6-31G(d) basis sets. Compare computed IR spectra with experimental data to validate tautomeric forms .

How can researchers design experiments to evaluate the compound’s potential biological activity while addressing contradictory data?

Advanced Research Question

Discrepancies in reported activities (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation.

Methodological Answer :

- Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition or GPCR binding) over broad cytotoxicity screens. Use positive controls (e.g., staurosporine for kinases) .

- Dose-Response Analysis : Perform IC50 determinations in triplicate across 8–10 concentrations to minimize variability. Apply Hill slope analysis to confirm sigmoidal curves .

- Mechanistic Follow-Up : Use SPR (Surface Plasmon Resonance) to validate direct target binding and rule out nonspecific interactions .

What strategies mitigate challenges in reaction scalability for this compound’s synthesis?

Basic Research Question

Scale-up often faces issues with exothermic reactions and purification bottlenecks.

Methodological Answer :

- Reactor Design : Use jacketed reactors with precise temperature control (-10°C to 150°C) for sensitive steps (e.g., Grignard additions) .

- Continuous Flow Chemistry : Implement microreactors for high-risk steps (e.g., nitration or diazotization) to improve safety and reproducibility .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

How can computational modeling predict the compound’s pharmacokinetic properties and guide experimental prioritization?

Advanced Research Question

Early-stage ADMET prediction reduces reliance on costly in vivo studies.

Methodological Answer :

- QSAR Models : Use SwissADME or ADMETLab 2.0 to predict logP (target <5), BBB permeability, and CYP450 inhibition .

- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability and protein binding stability .

- Metabolite Prediction : Employ GLORYx to identify probable Phase I/II metabolites for targeted LC-MS/MS validation .

What experimental designs address contradictory solubility and stability data in pharmacological studies?

Advanced Research Question

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) complicate formulation.

Methodological Answer :

- Solubility Screening : Use a tiered approach: (1) shake-flask method in PBS (pH 7.4), (2) biorelevant media (FaSSIF/FeSSIF), and (3) co-solvent systems (PEG400/TPGS) .

- Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (0.1M HCl/NaOH) to identify degradation pathways. Monitor via UPLC-PDA .

How should researchers balance synthetic complexity with derivatization potential for structure-activity relationship (SAR) studies?

Basic Research Question

SAR requires systematic modification of substituents without compromising synthetic feasibility.

Methodological Answer :

- Modular Synthesis : Design intermediates (e.g., diazepane-ethyl-pyrrolidinedione) for late-stage diversification. Introduce diversity via Suzuki-Miyaura coupling or reductive amination .

- Parallel Synthesis : Use 96-well plates to screen substituents on the tetrahydrothiophene ring. Prioritize electron-withdrawing groups (e.g., -CF3) for enhanced target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.